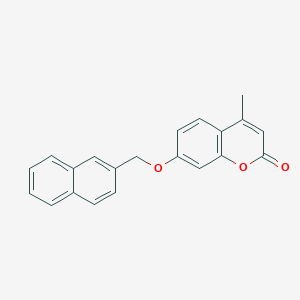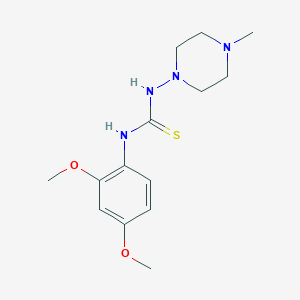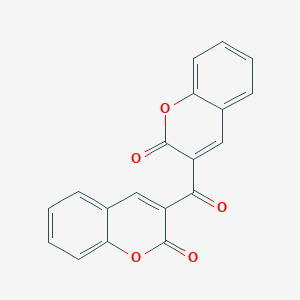
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one, also known as Coumarin-7, is a chemical compound that belongs to the class of coumarin derivatives. Coumarin-7 is a yellow crystalline powder that is soluble in organic solvents. It has various applications in scientific research, including as a fluorescent probe and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of coumarin-7 is not well understood. However, it is believed to act as a metal ion chelator due to its ability to fluoresce in the presence of metal ions such as copper and iron. 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to have antioxidant activity and may act as a free radical scavenger.
Biochemical and Physiological Effects
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to have antitumor and antifungal activity in vitro. 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been shown to have antioxidant activity and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one is also highly fluorescent, making it an ideal probe for the detection of metal ions. However, one limitation of coumarin-7 is its limited solubility in aqueous solutions, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the use of coumarin-7 in scientific research. One potential direction is the development of coumarin-7-based drugs with potential antitumor and antifungal activity. Another direction is the use of coumarin-7 as a fluorescent probe for the detection of other metal ions. Additionally, the potential therapeutic effects of coumarin-7 for the treatment of oxidative stress-related diseases warrant further investigation.
Méthodes De Synthèse
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one can be synthesized through several methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the reaction between salicylaldehyde and malonic acid in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation reaction involves the reaction between 2-naphthylmethanol and ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Applications De Recherche Scientifique
4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has various applications in scientific research, including as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a precursor for the synthesis of other compounds such as coumarin-3-carboxylic acid and coumarin-3-sulfonic acid. 4-methyl-7-(2-naphthylmethoxy)-2H-chromen-2-one has also been used in the synthesis of coumarin-based drugs with potential antitumor and antifungal activity.
Propriétés
IUPAC Name |
4-methyl-7-(naphthalen-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-14-10-21(22)24-20-12-18(8-9-19(14)20)23-13-15-6-7-16-4-2-3-5-17(16)11-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDLPXIWTCDTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-(naphthalen-2-ylmethoxy)-2h-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)
![2-[(4-methylphenyl)thio]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5753726.png)




![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
